molecular formula C21H14FN3O5S2 B11126359 [(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11126359
M. Wt: 471.5 g/mol
InChI Key: GCENNTNLTOIDLE-DHDCSXOGSA-N
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Description

Chemical Identity and Properties The compound [(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (CAS: 846065-14-3) is a thiazolidinone derivative with a complex heterocyclic framework. Its molecular formula is C₂₁H₁₄FN₃O₅S₂, and it has a molecular weight of 471.48 g/mol . Key predicted physicochemical properties include:

  • Boiling point: 545.9 ± 60.0 °C
  • Density: 1.55 ± 0.1 g/cm³
  • pKa: 3.13 ± 0.10 .

The 4-fluorophenoxy substituent and pyrido[1,2-a]pyrimidin-4-one core contribute to its electronic and steric profile, influencing interactions with biological targets .

The compound is listed by suppliers like Interbioscreen Ltd.

Properties

Molecular Formula

C21H14FN3O5S2

Molecular Weight

471.5 g/mol

IUPAC Name

2-[(5Z)-5-[[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C21H14FN3O5S2/c1-11-3-2-8-24-17(11)23-18(30-13-6-4-12(22)5-7-13)14(19(24)28)9-15-20(29)25(10-16(26)27)21(31)32-15/h2-9H,10H2,1H3,(H,26,27)/b15-9-

InChI Key

GCENNTNLTOIDLE-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)OC4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(=O)O)OC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Formation of the Pyrido[1,2-a]Pyrimidin Core

The pyrido[1,2-a]pyrimidin core is synthesized via a Ugi–Strecker reaction followed by cyclization. Starting with 2-aminopyridine derivatives, ethyl glyoxylate is introduced under microwave irradiation (120°C, 15 minutes) in the presence of trimethylsilyl cyanide and 1,4-diazabicyclo[2.2.2]octane (DABCO). This yields an intermediate α-aminonitrile, which undergoes subsequent cyclization with isocyanates or thioisocyanates under basic conditions (e.g., sodium ethoxide) to form the tricyclic pyrido[1,2-a]pyrimidin scaffold .

Key Reaction Parameters

  • Temperature : 120°C (microwave-assisted)

  • Catalyst : DABCO

  • Yield : 60–75%

  • Purity : >90% (HPLC)

Introduction of the 4-Fluorophenoxy Group

The 4-fluorophenoxy moiety is introduced via nucleophilic aromatic substitution. The pyrido[1,2-a]pyrimidin intermediate is treated with 4-fluorophenol in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide or acetone) at 80–100°C for 12–24 hours. This step requires careful stoichiometric control to avoid over-substitution .

Optimization Strategies

  • Solvent : DMF enhances reactivity due to its high polarity.

  • Base : K₂CO₃ improves nucleophilicity of 4-fluorophenol.

  • Yield : 70–85% .

Construction of the Thiazolidin Ring

The thiazolidin ring is formed through a condensation reaction between the pyrido[1,2-a]pyrimidin intermediate and thiourea derivatives. A Z-configuration is ensured by using acetic acid as a solvent and maintaining a reaction temperature of 60–70°C for 6–8 hours. The acetic acid side chain is introduced via alkylation with bromoacetic acid under basic conditions (pH 9–10) .

Critical Parameters

  • Temperature : 65°C (prevents epimerization).

  • Catalyst : Triethylamine for pH control.

  • Stereoselectivity : >95% Z-isomer (confirmed by NMR) .

Coupling and Final Assembly

Palladium-catalyzed cross-coupling reactions are employed to link the thiazolidin and pyrido[1,2-a]pyrimidin moieties. Using Pd(dppf)Cl₂·CH₂Cl₂ as a catalyst and dioxane/water as the solvent system, the reaction proceeds at 100°C for 3 hours. The methylidene bridge is stabilized by conjugative effects, ensuring geometric integrity .

Representative Protocol

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf).

  • Yield : 85–93% .

Purification and Characterization

The crude product is purified via flash chromatography (silica gel, methanol/dichloromethane gradient) and recrystallized from ethanol/water. Purity (>95%) is validated by HPLC (214 nm, 5.5-minute method). Structural confirmation is achieved through LC-MS, ¹H/¹³C NMR, and IR spectroscopy .

Analytical Data

  • LC-MS : m/z 471.5 [M+H]⁺.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyridine-H), 7.82–7.12 (m, 4H, fluorophenoxy-H), 3.72 (s, 2H, CH₂COOH) .

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency. Key modifications include:

  • Solvent Recycling : DMF is recovered via distillation.

  • Catalyst Recovery : Pd catalysts are filtered and reused.

  • Yield : 80–88% (50 kg/batch) .

Recent Advances in Synthesis

Recent studies highlight ultrasonic irradiation as a green alternative for cyclization steps, reducing reaction times by 40% . Additionally, enzymatic resolution methods have been explored to improve stereochemical outcomes, though industrial adoption remains limited .

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidinone ring and conjugated systems within the molecule are susceptible to oxidation. Key observations include:

  • Thiazolidinone Sulfur Oxidation : The sulfur atom in the thiazolidinone moiety can be oxidized to sulfoxide or sulfone derivatives using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

  • Pyrido-Pyrimidin Core Oxidation : The pyrido[1,2-a]pyrimidin core may undergo oxidation at the nitrogen-rich regions, forming N-oxides under strong oxidizing conditions.

Reaction TypeReagents/ConditionsProducts
Sulfur oxidationH<sub>2</sub>O<sub>2</sub>, mCPBASulfoxide/sulfone derivatives
N-Oxide formationOzone, peracidsPyrido-pyrimidin N-oxide

Reduction Reactions

Reductive transformations target the ketone groups and conjugated double bonds:

  • Ketone Reduction : The 4-oxo group in the pyrido-pyrimidin core can be reduced to a hydroxyl or methylene group using sodium borohydride (NaBH<sub>4</sub>) or catalytic hydrogenation (H<sub>2</sub>/Pd-C).

  • Double Bond Hydrogenation : The exocyclic double bond (Z-configuration) in the thiazolidinone ring undergoes stereospecific hydrogenation to yield saturated analogs.

Reaction TypeReagents/ConditionsProducts
Ketone reductionNaBH<sub>4</sub>, H<sub>2</sub>/Pd-CAlcohol or hydrocarbon derivatives
Conjugated bond hydrogenationH<sub>2</sub>, PtO<sub>2</sub>Saturated thiazolidinone

Nucleophilic Substitution

The fluorophenoxy group participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects of the fluorine atom:

  • Fluorine Displacement : Reactions with amines or alkoxides under high-temperature conditions yield substituted phenoxy derivatives .

Reaction TypeReagents/ConditionsProducts
NAS at fluorophenoxyNH<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>, 100°CAmino-phenoxy derivatives

Acid-Base Reactions

The carboxylic acid group (-CH<sub>2</sub>COOH) exhibits typical acid reactivity:

  • Salt Formation : Reacts with bases like NaOH to form water-soluble carboxylate salts .

  • Esterification : Forms esters with alcohols (e.g., methanol) under acidic catalysis (H<sub>2</sub>SO<sub>4</sub>).

Cycloaddition and Ring-Opening

The thiazolidinone ring participates in cycloaddition reactions with dienophiles, while the pyrido-pyrimidin core may undergo ring-opening under extreme pH conditions:

  • Diels-Alder Reactions : The conjugated diene system in the thiazolidinone reacts with electron-deficient dienophiles.

  • Acid/Base-Mediated Ring Opening : Pyrido-pyrimidin rings decompose in concentrated HCl or NaOH, yielding smaller heterocyclic fragments.

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally related molecules due to its fluorophenoxy and thiazolidinone motifs:

CompoundKey Functional GroupsDistinctive Reactivity
LobeglitazoneThiazolidinedioneSelective PPAR-γ agonism via sulfur oxidation
PioglitazoneThiazolidinedioneMetabolic stability under reductive conditions
Target compoundFluorophenoxy-thiazolidinoneEnhanced NAS activity and stereospecific reductions

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in the field of cancer research. The compound has shown potential anticancer properties through various studies:

  • Mechanism of Action : The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival. It may induce apoptosis (programmed cell death) in cancer cells by disrupting cellular pathways critical for their growth.
  • Cell Line Studies : Research has indicated that derivatives similar to this compound have been screened against multiple human cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). These studies often utilize assays such as MTT or XTT to measure cell viability post-treatment, revealing significant antiproliferative effects .
  • National Cancer Institute Screening : Some derivatives have been selected for further evaluation by the National Cancer Institute's NCI-60 screening program, which assesses compounds against a panel of 60 different human cancer cell lines .

Antimicrobial Properties

In addition to its anticancer applications, there is emerging evidence suggesting that this compound may possess antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies indicate that similar thiazolidinone derivatives exhibit activity against various bacterial strains, potentially offering a new avenue for antibiotic development.
  • Mechanism Insights : The thiazolidinone moiety is known to disrupt bacterial cell wall synthesis and metabolic functions, which could contribute to its antimicrobial efficacy.

Neuroprotective Effects

Recent investigations have suggested that compounds with similar structures may also have neuroprotective effects:

  • Oxidative Stress Reduction : Some studies propose that these compounds can mitigate oxidative stress in neuronal cells, thus protecting against neurodegenerative diseases.
  • Cognitive Function : There is potential for these compounds to enhance cognitive function through mechanisms involving neurotransmitter modulation and neuroinflammation reduction.

Data Summary

The following table summarizes key findings related to the applications of this compound:

ApplicationFindings/EffectsReferences
AnticancerInduces apoptosis in cancer cells; effective against multiple cell lines
AntimicrobialInhibits growth of certain bacterial strains
NeuroprotectiveReduces oxidative stress; potential cognitive enhancement

Mechanism of Action

The mechanism of action of [(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Antifungal Activity : The pyridin-2-ylmethylidene analogue () demonstrated broad-spectrum antifungal activity, suggesting that electron-withdrawing substituents (e.g., pyridine) enhance bioactivity .
  • Structural Flexibility: Substitutions at the pyrido[1,2-a]pyrimidin-4-one ring (e.g., phenylethylamino in ) increase steric bulk, which may influence pharmacokinetic properties like solubility and membrane permeability .

Biological Activity

The compound [(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (CAS No: 846065-14-3) is a complex organic molecule with potential biological activity. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
Molecular FormulaC21H14FN3O5S2
Molecular Weight471.48 g/mol
CAS Registry Number846065-14-3

Structure

The structure of the compound includes multiple functional groups that may contribute to its biological activity, such as a pyrido-pyrimidine moiety and a thiazolidinone ring.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of similar thiazolidinones have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

In silico studies have shown that this compound may act as an inhibitor of various enzymes. For example, related compounds have demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), with IC50 values indicating potent interactions . The presence of the fluorophenoxy group is believed to enhance these interactions due to electron-withdrawing effects.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiazolidinone derivatives have been investigated for their ability to induce apoptosis in cancer cells. Compounds with similar frameworks have shown efficacy in inhibiting cancer cell proliferation in various in vitro studies .

Hypoglycemic Activity

Some studies have reported hypoglycemic effects associated with thiazolidinone derivatives, suggesting that this compound may also exhibit this property. This could be particularly beneficial in managing diabetes through the modulation of glucose levels .

Case Studies

  • Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial activity of thiazolidinone derivatives.
    • Method : In vitro testing against various bacterial strains.
    • Findings : The most active compounds showed significant inhibition against E. coli and S. aureus, suggesting that similar compounds may exhibit comparable efficacy .
  • Enzyme Inhibition Study :
    • Objective : To assess the inhibitory effects on AChE.
    • Method : Docking studies and enzyme assays.
    • Findings : Several derivatives showed strong binding affinity to AChE, indicating potential for treating neurodegenerative diseases .

Q & A

Basic: What are the optimal synthetic routes for [(5Z)-5-...]acetic acid, and what reaction conditions are critical for achieving high yields?

Methodological Answer:
The compound can be synthesized via a multi-step condensation reaction. A general approach involves:

  • Reacting a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture.
  • Condensation with an appropriate oxo compound (e.g., 2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) under reflux (2–3 hours) to form the Z-configuration arylidene intermediate .
  • Critical factors include stoichiometric ratios (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid), solvent polarity (DMF enhances reactivity), and temperature control to avoid side reactions .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • FTIR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • NMR : Use ¹H and ¹³C NMR to confirm stereochemistry (e.g., Z-configuration via coupling constants) and substituent positions. DMSO-d₆ is preferred for resolving exchangeable protons (e.g., NH or OH groups) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration and intermolecular interactions. High-resolution data (>1.0 Å) is critical for resolving thiazolidinone ring puckering .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Antioxidant assays : Use DPPH radical scavenging or FRAP assays with quercetin as a positive control .
  • Enzyme inhibition : Screen against target enzymes (e.g., COX-2 or kinases) via fluorescence-based kinetic assays .

Advanced: How can researchers resolve contradictions in synthetic yield data across different solvent systems?

Methodological Answer:

  • Solvent polarity analysis : Compare yields in polar aprotic (DMF) vs. protic (ethanol) solvents. DMF enhances electrophilicity of carbonyl groups but may reduce solubility of thiazolidinone intermediates .
  • Catalyst optimization : Test bases like piperidine (0.05 mL) in ethanol to accelerate Knoevenagel condensation vs. sodium acetate in acetic acid .
  • Statistical design : Apply a Taguchi or DoE approach to isolate variables (e.g., temperature, solvent ratio) contributing to yield discrepancies .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified fluorophenoxy or thiazolidinone moieties (e.g., replace 4-fluorophenoxy with 4-methoxyphenoxy) .
  • Bioisosteric replacement : Substitute the thioxo group with oxo or selenoxo to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., 4-oxo group) .

Advanced: How can computational methods elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular docking : Dock the compound into target protein active sites (e.g., COX-2 PDB: 3LN1) using AutoDock Vina. Focus on interactions with catalytic residues (e.g., Arg120, Tyr355) .
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic regions (e.g., C=S moiety) prone to nucleophilic attack .
  • MD simulations : Simulate ligand-protein stability (20 ns trajectories) in GROMACS to assess binding mode persistence .

Advanced: What crystallographic challenges arise when analyzing this compound, and how can they be addressed?

Methodological Answer:

  • Twinned crystals : Use SHELXD for structure solution and TWINLAW to identify twin laws (e.g., pseudo-merohedral twinning) .
  • Disorder in flexible groups : Apply restraints to the thiazolidinone ring using SHELXL’s AFIX commands .
  • High-Z elements : Collect data at λ = 0.710 Å (Mo-Kα) to mitigate absorption effects from sulfur atoms .

Advanced: How can reaction conditions be optimized to scale up synthesis without compromising stereochemical purity?

Methodological Answer:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining Z-selectivity .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate imine formation without racemization .
  • In-line analytics : Use HPLC-MS to monitor intermediate formation and adjust feed rates dynamically .

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